molecular formula C9H15N3O2 B078845 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide CAS No. 15029-26-2

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide

Cat. No.: B078845
CAS No.: 15029-26-2
M. Wt: 197.23 g/mol
InChI Key: XTRYMEQPQFHLFW-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide is an organic compound that features a cyano group, a morpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide typically involves the reaction of 2-chloro-N-(2-morpholin-4-yl-ethyl)-acetamide with sodium cyanide. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The cyano group and morpholine ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2-morpholin-4-yl-ethyl)-3-thiophen-2-yl-acrylamide
  • (2E)-3-(4-tert-Butylphenyl)-2-cyano-N-[2-(morpholin-4-yl)ethyl]acrylamide

Uniqueness

2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and morpholine ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-cyano-N-(2-morpholin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-2-1-9(13)11-3-4-12-5-7-14-8-6-12/h1,3-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRYMEQPQFHLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368537
Record name 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-26-2
Record name 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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